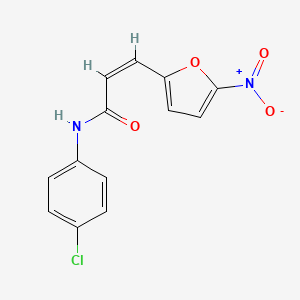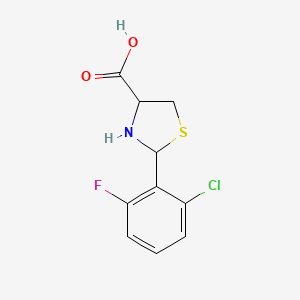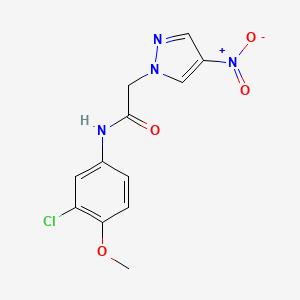
(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE
Overview
Description
(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a chlorophenyl group, a nitrofuran moiety, and an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE typically involves the reaction of 4-chloroaniline with 5-nitro-2-furaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chlorophenyl group may enhance the compound’s binding affinity to target proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-CHLOROPHENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE: Unique due to the presence of both nitrofuran and acrylamide moieties.
N-(4-chlorophenyl)-3-(5-nitro-2-furyl)acetamide: Similar structure but with an acetamide group instead of acrylamide.
N-(4-chlorophenyl)-3-(5-nitro-2-furyl)propionamide: Contains a propionamide group, differing in the length of the carbon chain.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrofuran and acrylamide moieties allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSSMDUQGHISID-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C2=CC=C(O2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4338333.png)
![4-{[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B4338344.png)

![methyl 6-methyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4338353.png)
![ISOPROPYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4338356.png)
![(E)-N~1~-[4-(BENZYLOXY)PHENYL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B4338364.png)

![N-(5-bromo-1,3-thiazol-2-yl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furamide](/img/structure/B4338388.png)
![2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4338394.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4338402.png)
![4-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B4338420.png)
![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B4338424.png)
![4-[(2-chlorophenoxy)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4338426.png)
![N-[2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-3,4,5-trimethoxybenzamide](/img/structure/B4338432.png)
